Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate
Description
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a central thiophene ring substituted with a methyl group at position 3, ethoxycarbonyl groups at positions 2 and 4, and a 4-(2-methylphenoxy)butanoylamino moiety at position 3. These compounds are synthesized via multi-step organic reactions, including amide coupling, esterification, and cyclization ().
Key properties of the trifluoroacetyl derivative ():
- Molecular Weight: ~381.3 g/mol (estimated).
- Lipinski’s Rule Compliance: Yes (≤5 H-bond donors, ≤10 H-bond acceptors, MW <500, logP <5).
Properties
IUPAC Name |
diethyl 3-methyl-5-[4-(2-methylphenoxy)butanoylamino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6S/c1-5-27-21(25)18-15(4)19(22(26)28-6-2)30-20(18)23-17(24)12-9-13-29-16-11-8-7-10-14(16)3/h7-8,10-11H,5-6,9,12-13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXRWHKCAXLGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCOC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3-methylthiophene-2,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst to form the diethyl ester. This is followed by the acylation of the ester with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2,4-dicarboxylates are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural and Functional Comparison of Thiophene-2,4-dicarboxylates
Key Observations:
Substituent Effects on Binding Affinity: The trifluoroacetyl derivative () exhibits strong antibacterial activity (-5.7 kcal/mol) comparable to ampicillin (-5.8 kcal/mol), likely due to its electronegative trifluoromethyl group enhancing target interactions .
The trifluoroacetyl derivative forms two H-bonds with AvrRps4 (ASN236, ARG199), critical for its inhibitory activity .
Applications: Antibacterial: Trifluoroacetyl and methoxybenzamido derivatives (). Anticancer: Amino-substituted precursors () are intermediates for thiopyrimidines. Structural Studies: Crystal structures () guide rational drug design.
Biological Activity
Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound notable for its unique thiophene structure and potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring with multiple functional groups, including amine and carboxylate functionalities. Its synthesis typically involves several key steps to optimize yield and purity, employing techniques such as recrystallization and chromatography. The molecular formula highlights its intricate design, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer applications. The compound's interactions at the molecular level within biological systems are crucial for its therapeutic potential.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
- Anticancer Potential : Investigations into the compound's anticancer effects show promise, with mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
The mechanism of action for this compound is primarily related to its ability to interact with specific molecular targets within the body:
- Target Interaction : The compound may bind to enzymes or receptors involved in inflammation and cancer progression.
- Cell Signaling Modulation : It potentially alters signaling pathways, influencing cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Limited data; potential against pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Table 2: Mechanism Insights
Q & A
Q. What are the standard synthetic routes for Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate?
The synthesis typically involves multi-step reactions, starting with the condensation of 3-methylthiophene-2,4-dicarboxylic acid diethyl ester with functionalized acylating agents. For example, Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) may facilitate amidation or acylation steps. Intermediate purification via column chromatography and recrystallization ensures high yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : For confirming substituent positions and tracking reaction progress (¹H/¹³C NMR).
- FTIR Spectroscopy : To identify functional groups (e.g., ester C=O, amide N-H).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- UV-Vis Spectroscopy : To assess electronic transitions in the thiophene ring .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?
Single-crystal X-ray diffraction, refined using SHELXL , provides precise bond lengths, angles, and intermolecular interactions. ORTEP-III generates 3D molecular diagrams to visualize steric effects or π-stacking. For flexible side chains (e.g., 4-(2-methylphenoxy)butanoyl), disorder modeling and temperature-dependent studies are critical .
Q. What strategies address contradictory data in reaction yields or spectroscopic results?
- Cross-Validation : Replicate experiments with controlled conditions (e.g., inert atmosphere, stoichiometric ratios).
- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and vibrational spectra to compare with experimental IR/NMR data.
- High-Resolution MS : Resolves ambiguities in molecular ion peaks caused by isotopic or isobaric interference .
Q. How does the thiophene ring’s electronic structure influence reactivity in cross-coupling reactions?
The sulfur atom in the thiophene ring donates electron density, activating positions for electrophilic substitution. Substituents like ester groups modulate reactivity: electron-withdrawing groups (e.g., -COOEt) direct reactions to specific sites. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful selection of ligands (e.g., PPh₃) to enhance regioselectivity .
Q. What challenges arise in optimizing multi-step synthesis yields, and how are they mitigated?
- Side Reactions : Competing acylation/oxidation pathways are minimized using protecting groups (e.g., tert-butoxycarbonyl).
- Purification : High-performance liquid chromatography (HPLC) isolates intermediates with similar polarities.
- Catalyst Loading : Lewis acids (e.g., AlCl₃) are used in substoichiometric amounts to reduce byproduct formation .
Methodological Tables
Q. Table 1: Key Analytical Techniques and Applications
Q. Table 2: Common Synthetic Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Low amidation yield | Use coupling agents (e.g., EDC/HOBt) in anhydrous conditions |
| Spectral overlap in NMR | 2D NMR (COSY, HSQC) for resonance assignment |
| Crystal twinning | Recrystallization in mixed solvents (e.g., EtOH/CHCl₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
